
1-Bromo-2-butanone
概要
説明
1-Bromo-2-butanone, also known as methyl ethyl ketone bromide (MEKB), is an organic compound belonging to the class of alkyl halides. It is a colorless liquid with a sweet odor, and is highly soluble in water and ethanol. MEKB is used in a variety of applications, ranging from synthesis of pharmaceuticals to industrial processes. It is also used as a reagent in organic synthesis, as well as a catalyst in various reactions.
科学的研究の応用
Synthesis Applications
1-Bromo-2-butanone has been employed in various synthetic methods. For instance, Westerlund and Carlson (1999) described a synthetic method for 1-bromo-3-buten-2-one, demonstrating the compound's role in the preparation of other complex molecules (Westerlund & Carlson, 1999). Similarly, Gaudry and Marquet (2003) detailed the synthesis of 1-bromo-3-methyl-2-butanone, another derivative, highlighting the compound's versatility in organic chemistry (Gaudry & Marquet, 2003).
Biochemical Research
In biochemical research, this compound derivatives have been utilized as affinity labels for enzymes. For example, Hartman, Welch, and Norton (1973) used 3-bromo-2-butanone 1,4-bisphosphate as an affinity label for ribulosebisphosphate carboxylase, a key enzyme in photosynthesis (Hartman, Welch, & Norton, 1973). This highlights the compound's potential in probing and understanding enzyme mechanisms.
Biofuel Research
This compound is also relevant in the field of biofuels. Hemken et al. (2017) conducted a detailed study on the oxidation of 2-butanone, a related compound, to support the integration of biofuels like 2-butanone into existing infrastructure (Hemken et al., 2017). Additionally, Hoppe et al. (2016) explored the potentials of 2-butanone in direct injection spark ignition engines, emphasizing its viability as a biofuel (Hoppe et al., 2016).
Safety and Hazards
1-Bromo-2-butanone is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it. It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
作用機序
Target of Action
1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, has been used as a potential regulatory site-directed reagent for the residue C221 on pyruvate decarboxylase . Pyruvate decarboxylase is an enzyme that catalyzes the decarboxylation of pyruvic acid to acetaldehyde and carbon dioxide in the body.
Mode of Action
It is known to interact with its target, pyruvate decarboxylase, potentially affecting the enzyme’s function .
Pharmacokinetics
Its molecular weight (151002 Da ) and its solubility in water suggest that it could be absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms remain unknown.
生化学分析
Biochemical Properties
1-Bromo-2-butanone plays a significant role in biochemical reactions, particularly as a site-directed reagent. It has been used to target specific residues on enzymes, such as the residue C221 on pyruvate decarboxylase . This interaction is crucial for studying enzyme mechanisms and regulation. The compound’s reactivity with nucleophiles makes it a valuable tool for modifying proteins and studying their functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. For instance, its interaction with pyruvate decarboxylase can impact cellular metabolism by altering the enzyme’s activity . Additionally, exposure to this compound can cause cellular stress, leading to changes in gene expression and cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can act as an enzyme inhibitor by modifying active site residues, thereby altering enzyme activity. For example, its interaction with pyruvate decarboxylase involves the covalent modification of the C221 residue, which is essential for the enzyme’s catalytic function . This modification can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and detoxification. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-bromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXQVBSQUQCEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231216 | |
| Record name | 2-Butanone, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion. | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
816-40-0 | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-Bromo-2-butanone?
A1: this compound has the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol. While specific spectroscopic data wasn't detailed within the provided research, its structure can be characterized by techniques like FTIR, 1H-NMR, 13C-NMR, and GC/MS. []
Q2: How does this compound relate to the study of atmospheric mercury chemistry?
A2: Research suggests that bromine radicals significantly influence atmospheric elemental mercury. [] While this compound itself is not directly involved in mercury chemistry, it was identified as a product alongside 1-bromo-2-butanol during kinetic studies of the bromine radical reaction with 1-butene. This finding aids in understanding the byproducts of bromine radical reactions in atmospheric conditions. []
Q3: Is this compound used in the synthesis of any interesting compounds?
A4: Yes, this compound serves as a key building block in the synthesis of macrocyclic compounds. For instance, it is reacted with sodium sulfide to form a precursor, which upon further reaction with glyoxal yields 1,11-dioxofurano(2,5)thiophenophane, a novel intramolecular charge transfer complex. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
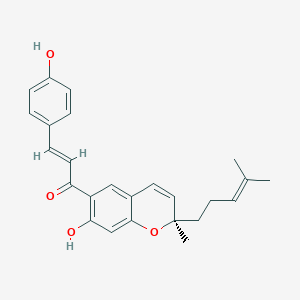
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
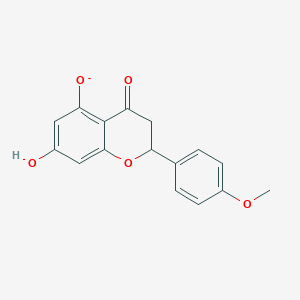
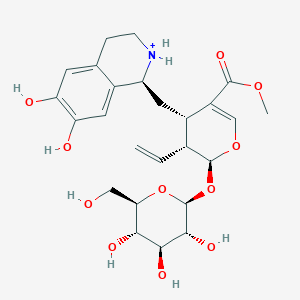
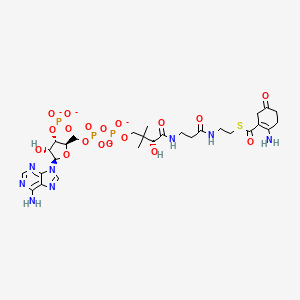




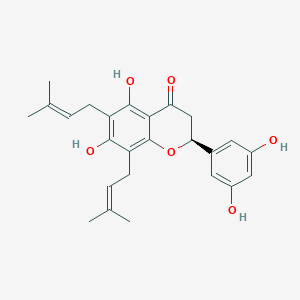
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)